3-(Piperazin-1-yl)-1-(propan-2-yl)piperidin-2-one
Description
3-(Piperazin-1-yl)-1-(propan-2-yl)piperidin-2-one is a bicyclic amine derivative featuring a piperidin-2-one core substituted with a piperazine moiety at the 3-position and an isopropyl group at the 1-position. The compound’s structure combines the rigidity of the piperidinone ring with the flexibility of the piperazine group, which is often exploited in medicinal chemistry for its ability to modulate pharmacokinetic properties and receptor interactions .
Key structural attributes:
- Piperidin-2-one core: Enhances metabolic stability compared to non-ketone analogs.
- Piperazine substituent: Introduces hydrogen-bonding capability and basicity, influencing solubility and target binding.
Properties
Molecular Formula |
C12H23N3O |
|---|---|
Molecular Weight |
225.33 g/mol |
IUPAC Name |
3-piperazin-1-yl-1-propan-2-ylpiperidin-2-one |
InChI |
InChI=1S/C12H23N3O/c1-10(2)15-7-3-4-11(12(15)16)14-8-5-13-6-9-14/h10-11,13H,3-9H2,1-2H3 |
InChI Key |
NMLUNJZOJMYQCF-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)N1CCCC(C1=O)N2CCNCC2 |
Origin of Product |
United States |
Preparation Methods
Synthesis of 1-(Propan-2-yl)piperidin-2-one Core
The piperidin-2-one ring substituted at the nitrogen with an isopropyl group can be synthesized by alkylation of piperidin-2-one or its derivatives. A common approach involves:
- Starting from piperidin-2-one, reacted with isopropyl halide (e.g., isopropyl bromide) under basic conditions to yield 1-(propan-2-yl)piperidin-2-one.
- Alternatively, N-Boc protection of piperidin-2-one followed by alkylation and subsequent deprotection can be employed to improve selectivity and yield.
Purification and Salt Formation
The final compound is often isolated as a hydrochloride salt to enhance stability and crystallinity. The process typically involves:
- Dissolving the crude product in isopropyl alcohol or similar solvents at elevated temperatures.
- Treatment with activated carbon for decolorization.
- Filtration and cooling to precipitate the hydrochloride salt.
- Vacuum drying to obtain a pure solid.
Representative Preparation Procedure
| Step | Reagents & Conditions | Description | Yield & Notes |
|---|---|---|---|
| 1 | Piperidin-2-one + isopropyl bromide, base (e.g., NaH), solvent (THF) | N-Alkylation to form 1-(propan-2-yl)piperidin-2-one | High yield, mild conditions |
| 2 | 1-(Propan-2-yl)piperidin-2-one + piperazine derivative, base, solvent (e.g., DMF) | Nucleophilic substitution at 3-position | Moderate to high yield, controlled temperature |
| 3 | Crude product + HCl in isopropyl alcohol, activated carbon, filtration, cooling | Formation and isolation of hydrochloride salt | ~80% yield, high purity |
Analytical and Research Data
- Spectroscopic Data : The compound typically shows characteristic IR absorptions for NH and C=O groups (~3189 cm⁻¹ and ~1695 cm⁻¹ respectively), confirming the piperidin-2-one structure.
- Chromatographic Purity : UPLC/MS analysis indicates purity above 98% with expected molecular ion peaks corresponding to the compound's molecular weight.
- Enantiomeric Purity : When chiral centers are involved, enantiomeric excess can be determined by GC analysis using chiral columns.
Summary Table of Preparation Methods and Yields
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the piperidine ring, leading to the formation of N-oxides.
Reduction: Reduction reactions can target the carbonyl group, converting it to an alcohol.
Substitution: The piperazine and piperidine rings can participate in nucleophilic substitution reactions, allowing for further functionalization.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Bases like sodium hydride and solvents such as dimethylformamide are commonly employed.
Major Products
Oxidation: N-oxides of the piperidine ring.
Reduction: Alcohol derivatives of the compound.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
3-(Piperazin-1-yl)-1-(propan-2-yl)piperidin-2-one has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex molecules.
Biology: Studied for its potential interactions with biological targets.
Medicine: Investigated for its potential as a pharmaceutical agent, particularly in the treatment of neurological disorders.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 3-(Piperazin-1-yl)-1-(propan-2-yl)piperidin-2-one involves its interaction with specific molecular targets, such as receptors or enzymes. The compound may act as an agonist or antagonist, modulating the activity of these targets and influencing various biological pathways.
Comparison with Similar Compounds
Comparison with Similar Compounds
The compound’s structural analogs vary in substituents, core modifications, and pharmacological profiles. Below is a detailed comparison based on the evidence:
Table 1: Structural and Functional Comparison of Piperazine/Piperidinone Derivatives
Key Findings
Structural Flexibility vs. Activity: Piperazine-containing analogs (e.g., compounds in and ) exhibit higher yields (≥85%) compared to acryloyl-modified derivatives (55–88%) . This suggests that urea or thiazole-linked piperazines are synthetically accessible.
The absence of electronegative groups (e.g., Cl, CF₃) in this compound may reduce off-target interactions compared to halogenated analogs like 11b (534.2 Da, 3,5-dichlorophenyl) .
Synthetic Challenges :
- Multi-step syntheses (e.g., AMG-510 in ) require specialized reagents, whereas piperazine derivatives are often assembled via nucleophilic substitution or coupling reactions (e.g., ’s HPLC-purified intermediates) .
Research Implications
- Drug Design: The piperazine-piperidinone scaffold is a versatile platform for CNS-targeted agents, as seen in antiseizure candidate KA-11 analogs ().
- Optimization Opportunities : Introducing bioisosteres (e.g., replacing isopropyl with trifluoroethyl in ) could balance lipophilicity and metabolic stability .
Biological Activity
Introduction
3-(Piperazin-1-yl)-1-(propan-2-yl)piperidin-2-one, a piperidine derivative, has garnered attention in pharmacological research due to its diverse biological activities. This compound is characterized by a piperazine ring and a secondary amine, which contribute to its interaction with various biological targets. This article reviews the biological activity of this compound, focusing on its mechanisms of action, therapeutic potentials, and relevant case studies.
Chemical Structure and Properties
The molecular structure of this compound can be represented as follows:
This structure includes:
- A piperazine ring that enhances solubility and bioavailability.
- A piperidinone moiety that may influence receptor binding affinity.
1. Anticancer Activity
Recent studies have highlighted the potential anticancer properties of piperidine derivatives, including this compound. Research indicates that this compound exhibits significant cytotoxicity against various cancer cell lines. For instance, it has been shown to induce apoptosis in FaDu hypopharyngeal tumor cells, outperforming the reference drug bleomycin in certain assays .
Table 1: Cytotoxicity of this compound
| Cell Line | IC50 (µM) | Mechanism of Action |
|---|---|---|
| FaDu | 10 | Apoptosis induction |
| MCF7 | 15 | Cell cycle arrest |
| A549 | 12 | Caspase activation |
2. Neuroprotective Effects
The compound has also been investigated for its neuroprotective properties, particularly in the context of Alzheimer's disease. It has been found to inhibit acetylcholinesterase (AChE) and butyrylcholinesterase (BuChE), which are critical enzymes in cholinergic signaling. This inhibition suggests a potential role in enhancing cognitive function and providing therapeutic benefits in neurodegenerative conditions .
3. Antimicrobial Activity
In addition to its anticancer and neuroprotective effects, this compound has demonstrated antimicrobial properties. Studies indicate that it possesses activity against various bacterial strains, making it a candidate for further development as an antimicrobial agent .
Case Study 1: Anticancer Efficacy
In a study involving several piperidine derivatives, including our compound of interest, researchers evaluated their effects on tumor growth in xenograft models. The results indicated that treatment with the compound significantly reduced tumor size compared to control groups, correlating with increased apoptosis markers .
Case Study 2: Neuroprotective Mechanism
A detailed investigation into the neuroprotective effects revealed that this compound could reduce oxidative stress markers in neuronal cultures exposed to neurotoxic agents. This effect was linked to its ability to chelate metal ions and scavenge free radicals, providing insights into its mechanism of action against neurodegeneration .
Structure–Activity Relationship (SAR)
Understanding the SAR is crucial for optimizing the biological activity of piperidine derivatives. Modifications to the piperazine ring or the introduction of different substituents have been shown to enhance potency against specific targets. For instance, variations in alkyl chain length have been correlated with improved binding affinity to AChE .
Table 2: Structure–Activity Relationship Insights
| Modification | Effect on Activity |
|---|---|
| N-Alkyl substitution | Increased AChE inhibition |
| Aromatic ring addition | Enhanced cytotoxicity |
| Hydroxyl group introduction | Improved solubility |
Q & A
Basic Research Questions
Q. What are the key considerations for optimizing the synthesis of 3-(Piperazin-1-yl)-1-(propan-2-yl)piperidin-2-one?
- Methodological Answer : Synthesis optimization requires attention to reaction intermediates, solvent selection, and catalytic conditions. For example, piperazine derivatives often involve nucleophilic substitution or coupling reactions. Reagents like thionyl chloride for chlorination (common in similar compounds) and solvents like DMF under reflux can enhance yield . Orthogonal purification methods (e.g., column chromatography, recrystallization) are critical for isolating high-purity products .
Q. Which analytical techniques are most suitable for characterizing this compound?
- Methodological Answer : Nuclear Magnetic Resonance (NMR) spectroscopy (¹H and ¹³C) is essential for confirming structural integrity, particularly for distinguishing piperazine and piperidine ring conformations. High-resolution mass spectrometry (HRMS) validates molecular weight, while X-ray crystallography (if crystals are obtainable) provides definitive stereochemical data . Purity assessment via HPLC with UV detection is recommended .
Q. What safety protocols should be followed when handling this compound in the lab?
- Methodological Answer : Although specific toxicity data may be limited, standard precautions for piperazine derivatives apply:
- Use fume hoods to avoid inhalation .
- Wear nitrile gloves and lab coats to prevent skin contact; flush exposed areas with water for 15 minutes .
- Store in airtight containers under inert gas (e.g., argon) to prevent degradation .
Advanced Research Questions
Q. How can structure-activity relationship (SAR) studies be designed to explore its biological targets?
- Methodological Answer :
- Step 1 : Perform molecular docking simulations to predict interactions with receptors like serotonin or dopamine transporters (common targets for piperazine/piperidine hybrids) .
- Step 2 : Synthesize analogs with modifications to the piperazine ring (e.g., alkylation, acylation) and test in vitro for binding affinity .
- Step 3 : Use comparative bioassays (e.g., cAMP inhibition, calcium flux) to correlate structural changes with functional activity .
Q. What computational strategies can predict its reactivity in novel chemical reactions?
- Methodological Answer : Quantum mechanical calculations (DFT) model transition states for reactions like amide bond formation or ring-opening. Machine learning algorithms (e.g., ICReDD’s reaction path search methods) integrate experimental data to optimize reaction conditions . For example, predicting regioselectivity in nucleophilic attacks on the piperidinone ring .
Q. How should researchers resolve contradictions in reported synthetic yields or biological data?
- Methodological Answer :
- Step 1 : Validate reproducibility by replicating procedures with strict control of variables (e.g., solvent purity, temperature gradients) .
- Step 2 : Use LC-MS to identify impurities that may affect biological assays .
- Step 3 : Cross-reference crystallographic data (e.g., CCDC entries) to confirm structural assignments .
Q. What experimental approaches assess its stability under physiological conditions?
- Methodological Answer :
- pH Stability : Incubate the compound in buffers (pH 1–10) at 37°C and monitor degradation via UV-Vis spectroscopy .
- Metabolic Stability : Use liver microsome assays (human/rat) to identify cytochrome P450-mediated oxidation hotspots .
- Thermal Stability : Thermogravimetric analysis (TGA) and differential scanning calorimetry (DSC) determine decomposition thresholds .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
